molecular formula C18H18N2O5 B5880846 5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5880846
M. Wt: 342.3 g/mol
InChI Key: COVJBMPQBUCHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as DMDO and is a type of oxadiazole, which is a class of compounds that have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of DMDO is not well understood. However, it is believed that DMDO exerts its biological activity by interacting with cellular targets such as enzymes and receptors. DMDO may also affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
DMDO has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMDO has anticancer, antimicrobial, and antiviral activities. DMDO has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

DMDO has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. DMDO is also a mild and selective oxidizing agent that can be used in place of harsher oxidants. However, DMDO has some limitations, including its low solubility in water and its potential toxicity.
List of

Future Directions

1. Investigation of the mechanism of action of DMDO
2. Synthesis of novel DMDO derivatives with improved biological activity
3. Study of the pharmacokinetics and pharmacodynamics of DMDO in animal models
4. Development of DMDO-based materials for organic electronics and optoelectronics
5. Investigation of the potential use of DMDO in drug delivery systems.

Synthesis Methods

The synthesis of DMDO involves the reaction of 2,4-dimethoxybenzohydrazide and 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form DMDO. The yield of DMDO can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

DMDO has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DMDO has been investigated for its anticancer, antimicrobial, and antiviral activities. DMDO has also been used as a building block for the synthesis of other biologically active compounds.
In organic synthesis, DMDO has been used as a reagent for the oxidation of alcohols and amines. DMDO is a mild and selective oxidizing agent that can be used in place of harsher oxidants such as chromic acid and permanganate. DMDO has also been used in the synthesis of heterocyclic compounds.
In materials science, DMDO has been studied for its potential applications in organic electronics and optoelectronics. DMDO has been used as a building block for the synthesis of conjugated polymers and small molecules that exhibit high charge mobility and photovoltaic properties.

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-21-12-6-7-13(15(10-12)23-3)18-19-17(20-25-18)11-5-8-14(22-2)16(9-11)24-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVJBMPQBUCHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

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